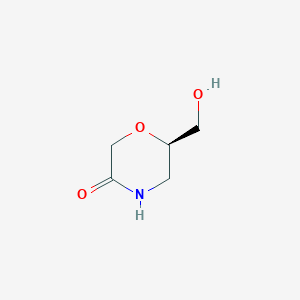

(R)-6-(Hydroxymethyl)morpholin-3-one

Übersicht

Beschreibung

“®-6-(Hydroxymethyl)morpholin-3-one” is a versatile chemical compound used in diverse scientific research. It exhibits excellent solubility and reactivity, making it ideal for organic synthesis and drug discovery. The compound has a CAS Number of 919286-65-0 and a molecular weight of 131.13 .

Molecular Structure Analysis

The molecular formula of “®-6-(Hydroxymethyl)morpholin-3-one” is C5H9NO3 . The InChI code is 1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 .

Physical And Chemical Properties Analysis

“®-6-(Hydroxymethyl)morpholin-3-one” is a solid at room temperature . It has a molecular weight of 131.13 . The compound’s InChI key is DMELBDGPDOJCTC-SCSAIBSYSA-N .

Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Pure Morpholines : A study by Breuning, Winnacker, & Steiner (2007) developed an efficient one-pot procedure for synthesizing enantiomerically pure 2-(hydroxymethyl)morpholines with variable substitution patterns. This method could be significant for creating highly pure morpholine derivatives.

Catalytic Properties in Asymmetric Synthesis : Research by Dave & Sasaki (2006) explored the synthesis of chiral C/N-functionalized morpholine alcohols and studied their catalytic ligand properties. They found these compounds could catalyze the asymmetric addition of diethylzinc to aldehydes, indicating potential applications in asymmetric synthesis.

Building Blocks in Medicinal Chemistry : A 2022 study by Stojiljkovic et al. emphasized the role of morpholine as a building block in medicinal chemistry, highlighting its ability to improve pharmacokinetic and pharmacodynamic properties of pharmaceutical ingredients.

Lipase-Catalyzed Polymerization : Feng et al. (2000) investigated the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives, exploring the potential for creating new poly(ester amide)s. Their study here contributes to the understanding of enzymatic polymerization processes.

Inhibition of Acetylcholinesterase : In 1998, Savle et al. synthesized derivatives of morpholine and studied their inhibition of acetylcholinesterase, an enzyme critical in nerve signal transmission, which could have implications in the treatment of conditions like Alzheimer's disease.

Reactivity with Formaldehyde and Protons : A study by Kallen & Jencks (1966) demonstrated the reactivity of secondary amines with formaldehyde and protons, forming hydroxymethylamines, which is relevant to understanding the chemical behavior of morpholine derivatives.

Functionalization of Ruthenium(II) Complexes : In 2017, Hanif et al. reported the functionalization of Ruthenium(II) complexes with morpholine, examining their stability, binding properties, and potential as drug molecules.

Ring-Opening Polymerization by Metal Catalysts : Research by Chisholm et al. (2006) on the ring-opening polymerization of morpholine-2,5-dione derivatives by metal catalysts contributes to the development of new polymeric materials.

Anti-Plasmodial Evaluation : Upadhyay et al. (2021) synthesized morpholine analogs and evaluated their antiplasmodial activity against Plasmodium falciparum, the parasite causing malaria. Their study here highlights the potential of morpholine derivatives in treating malaria.

Safety and Hazards

Eigenschaften

IUPAC Name |

(6R)-6-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELBDGPDOJCTC-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OCC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653095 | |

| Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919286-65-0 | |

| Record name | (6R)-6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)